

A Comparative Guide to TD-004: An Investigational ALK-Targeting PROTAC

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Compound of Interest

Compound Name: TD-004

Cat. No.: B1193785

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This guide provides a comparative analysis of the preclinical data for **TD-004**, an investigational anaplastic lymphoma kinase (ALK) targeting Proteolysis Targeting Chimera (PROTAC), with other ALK inhibitors and PROTACs. The content is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.

Introduction to ALK and the PROTAC Approach

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). While small-molecule ALK inhibitors have shown clinical efficacy, the development of drug resistance remains a significant challenge.

PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, induces its degradation. These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

TD-004 is a preclinical PROTAC that utilizes the ALK inhibitor ceritinib as its targeting ligand and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of ALK fusion proteins.^{[1][2]}

Comparative Preclinical Data

The following tables summarize the available preclinical data for **TD-004** and selected alternative ALK-targeting agents. It is important to note that the data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Activity of ALK-Targeting PROTACs

Compound	Targeting Ligand	E3 Ligase Ligand	Cell Line	IC50 (μM)	DC50 (nM)	Dmax (%)	Source(s)
TD-004	Ceritinib	VHL	SU-DHL-1	0.058	-	>90 (at 1 μM)	[1][2]
H3122	0.18	-	~90 (at 1 μM)	[1][2]			
MS4077	Ceritinib	Cereblon	SU-DHL-1	-	3	-	
NCI-H2228	-	mid-nanomolar	-				
MS4078	Ceritinib	Cereblon	SU-DHL-1	-	11	-	
NCI-H2228	-	mid-nanomolar	-				
B3	Ceritinib (LDK378)	Cereblon	H3122	-	-	Concentration-dependent degradation	[3][4]
4B	Ceritinib	Thalidomide	Karpas 299	3.11 ± 0.08 nM	119.33	97.1	[5]
PROTAC-7	Alectinib	Cereblon	H3122	62 nM	27	-	[6]

- IC50: Half-maximal inhibitory concentration for cell proliferation.
- DC50: Half-maximal degradation concentration.

- Dmax: Maximum percentage of protein degradation.
- Data for MS4077 and MS4078 are from studies that did not directly report IC50 values in the same format.

Table 2: In Vivo Antitumor Activity of TD-004

Compound	Cancer Model	Dosing	Outcome	Source(s)
TD-004	H3122 xenograft	58 mg/kg, IP, daily for 14 days	Significant reduction in tumor volume without affecting body weight.	[1] [2]

Table 3: Clinical Efficacy of Approved ALK Inhibitors (for reference)

Drug	Median Progression-Free Survival (PFS)	Overall Response Rate (ORR)	Indication	Source(s)
Crizotinib	10.9 months (vs. chemotherapy)	74%	First-line ALK+ NSCLC	[7]
Ceritinib	16.6 months (vs. chemotherapy)	72.7%	First-line ALK+ NSCLC	[8]
Alectinib	Not reached (vs. 11.1 months with crizotinib)	82.9%	First-line ALK+ NSCLC	[9]

Experimental Protocols

This section outlines the general methodologies used in the preclinical evaluation of ALK-targeting PROTACs like **TD-004**.

Cell Culture and Reagents

ALK-positive cancer cell lines such as SU-DHL-1 (anaplastic large-cell lymphoma) and H3122 (non-small cell lung cancer) are cultured under standard conditions. PROTAC compounds are typically dissolved in DMSO to create stock solutions.

Western Blotting for Protein Degradation

To assess the extent of ALK protein degradation, cells are treated with varying concentrations of the PROTAC for different durations. Following treatment, cell lysates are prepared and subjected to SDS-PAGE and western blotting using antibodies specific for ALK and a loading control (e.g., GAPDH or β -actin). The intensity of the protein bands is quantified to determine the percentage of degradation relative to vehicle-treated controls.[\[10\]](#)

Cell Viability Assays

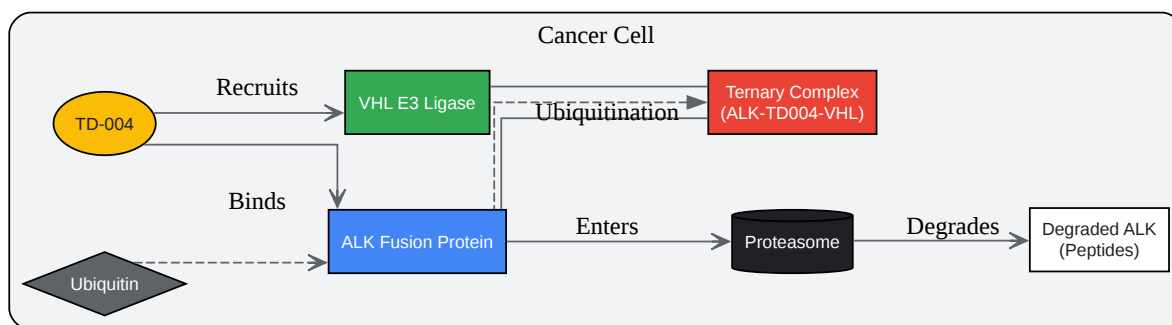
The effect of PROTACs on cell proliferation is measured using assays such as MTT or CellTiter-Glo. Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations for a specified period (e.g., 72 hours). The assay reagents are then added, and the absorbance or luminescence is measured to determine cell viability and calculate the IC₅₀ value.[\[10\]](#)

In Vivo Xenograft Studies

To evaluate antitumor efficacy in vivo, immunodeficient mice are subcutaneously implanted with human cancer cells (e.g., H3122). Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PROTAC is administered (e.g., intraperitoneally) at a specified dose and schedule. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.[\[1\]](#)

Visualizations

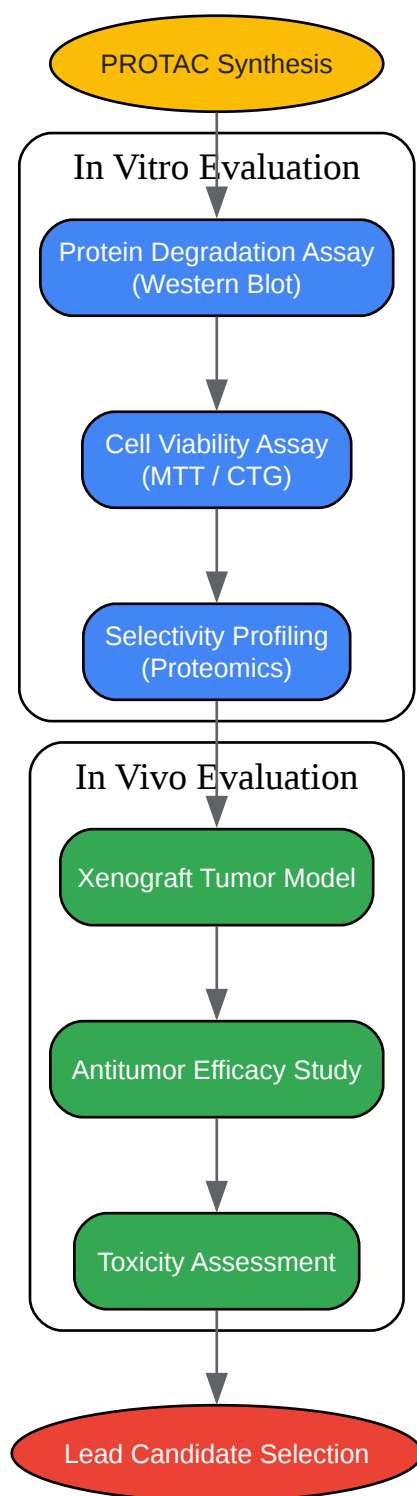
Mechanism of Action of TD-004



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Caption: Mechanism of **TD-004**-mediated degradation of ALK fusion protein.

General Experimental Workflow for PROTAC Evaluation



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Caption: A general workflow for the preclinical evaluation of PROTACs.

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